Home > Products > Screening Compounds P12287 > N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine - 896697-56-6

N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Catalog Number: EVT-2506226
CAS Number: 896697-56-6
Molecular Formula: C22H16FN3O2S
Molecular Weight: 405.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

  • Compound Description: IPR-1 emerged as a lead compound from virtual screening efforts targeting the urokinase receptor (uPAR) []. Subsequent studies revealed its ability to inhibit breast MDA-MB-231 cell invasion, migration, and adhesion with an IC50 around 30 μM. Additionally, IPR-1 demonstrated anti-angiogenic properties with an IC50 of 3 μM [].

N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

  • Compound Description: Identified through the same virtual screening campaign targeting uPAR as IPR-1, IPR-69 exhibited similar activity profiles []. It inhibited breast MDA-MB-231 cell invasion, migration, and adhesion with an IC50 near 30 μM and blocked angiogenesis with an IC50 of 3 μM []. Further testing revealed its ability to inhibit cell growth (IC50 = 18 μM) and induce apoptosis []. Importantly, IPR-69 displayed lead-like pharmacokinetic properties, achieving a peak concentration of approximately 40 μM after oral administration and a half-life of around 2 hours []. Preclinical studies in a breast cancer metastasis model using NOD-SCID mice demonstrated a 20% reduction in tumor volume and reduced metastasis following treatment with IPR-69 [].

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(4-methoxyphen-yl)quinazolin-4-amine (15e)

  • Compound Description: This compound belongs to a series of 2,4-substituted quinazoline derivatives designed and synthesized as potential antitumor agents []. In vitro evaluation using MTT assay revealed moderate antitumor activity against MGC-803 (human gastric cancer cells) with an IC50 value of 4.60 µmol•L−1 [].

(E)-1-(4-((2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinazo-lin-4-yl)amino)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one (15k)

  • Compound Description: Another compound from the series of 2,4-substituted quinazoline derivatives, 15k exhibited potent antitumor activity against MGC-803 with an IC50 value of 0.97 µmol•L−1, significantly more potent than 15e [].
  • Compound Description: While the abstract from the paper mentioning this compound does not provide a complete chemical name or description, it mentions the synthesis and evaluation of novel quinazoline derivatives as potential anticancer agents []. The partial name suggests that this particular compound also contains a quinazoline moiety and a benzo[d][1,3]dioxol-5-yl group.

References:[1] Virtual screening targeting the urokinase receptor, biochemical and cell-based studies, synthesis, pharmacokinetic characterization, and effect on breast tumor metastasis. ()[2] Synthesis and Antitumor Evaluation of 2,4-Substituted Quinazoline Derivatives Containing Benzimidazole ()[3] SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS ()

Properties

CAS Number

896697-56-6

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Molecular Formula

C22H16FN3O2S

Molecular Weight

405.45

InChI

InChI=1S/C22H16FN3O2S/c23-15-5-3-4-14(10-15)12-29-22-25-18-7-2-1-6-17(18)21(26-22)24-16-8-9-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26)

InChI Key

ZDDHKWYJQPQCHQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC(=CC=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.